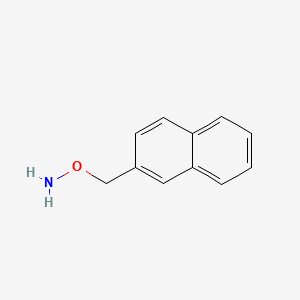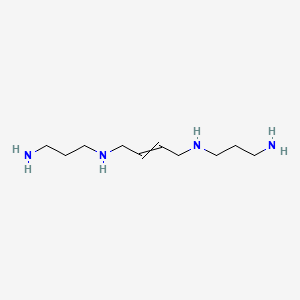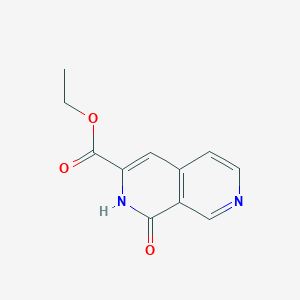
O-(2-Naphthylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Naphthylmethyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 2-naphthalenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(2-Naphthylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, the reaction of hydroxylamine with 2-naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of hydroxylamine derivatives often involves the use of electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack . This approach offers advantages such as mild reaction conditions, high yield, and efficient mass transfer.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Naphthylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Applications De Recherche Scientifique
O-(2-Naphthylmethyl)hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of hydroxylamine, O-(2-naphthalenylmethyl)- involves its ability to act as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules . This reactivity is due to the presence of the lone pair of electrons on the nitrogen atom, which makes it a good nucleophile. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
O-(2-Naphthylmethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Acts as a source of the amino group in various reactions.
The uniqueness of hydroxylamine, O-(2-naphthalenylmethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
O-(naphthalen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C11H11NO/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 |
Clé InChI |
GXTAOFNGYSNNEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B1633384.png)



![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)





![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)

